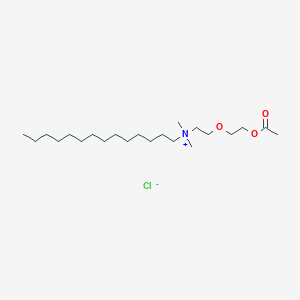

2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride

説明

2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various applications, including detergents, fabric softeners, and disinfectants. The compound’s structure includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, which allows it to interact with both water and oil, making it an effective emulsifier.

特性

CAS番号 |

144009-06-3 |

|---|---|

分子式 |

C22H46ClNO3 |

分子量 |

408.1 g/mol |

IUPAC名 |

2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride |

InChI |

InChI=1S/C22H46NO3.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23(3,4)18-19-25-20-21-26-22(2)24;/h5-21H2,1-4H3;1H/q+1;/p-1 |

InChIキー |

LVYZWLXQBJEDQZ-UHFFFAOYSA-M |

正規SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CCOCCOC(=O)C.[Cl-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride typically involves the quaternization of dimethylamine with a long-chain alkyl halide, followed by the introduction of the acetyloxyethoxy group. The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 50-70°C to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale batch or continuous processes. The quaternization reaction is carried out in reactors equipped with stirring and heating capabilities. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.

化学反応の分析

Types of Reactions

2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.

Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products

Substitution Products: Depending on the nucleophile, the products can include various substituted ammonium compounds.

Hydrolysis Products: The major products of hydrolysis are the corresponding alcohol and acetic acid.

科学的研究の応用

2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride has several scientific research applications:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in cell lysis buffers for protein extraction.

Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

Industry: Utilized in the formulation of detergents and fabric softeners due to its surfactant properties.

作用機序

The compound exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis. The quaternary ammonium group interacts with negatively charged surfaces, enhancing the compound’s ability to disrupt microbial cell walls and membranes.

類似化合物との比較

Similar Compounds

Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.

Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

Dodecyltrimethylammonium chloride: Similar structure but with a shorter alkyl chain.

Uniqueness

2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride is unique due to the presence of the acetyloxyethoxy group, which enhances its solubility and reactivity compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions.

生物活性

The compound 2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride is a quaternary ammonium salt that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 315.96 g/mol

- IUPAC Name : 2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride

Quaternary ammonium compounds like 2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride typically function by disrupting cellular membranes, leading to cytotoxic effects. The positively charged nitrogen atom interacts with negatively charged components of cell membranes, which can result in:

- Membrane Disruption : Alters permeability and integrity of cell membranes.

- Enzyme Inhibition : May inhibit specific enzymes involved in cellular processes.

- Receptor Interaction : Potentially modulates receptor activity, influencing signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The following table summarizes its antimicrobial activity against selected strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that the compound could be a potential candidate for developing antimicrobial agents.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. For instance, the compound demonstrated selective cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468). The following table outlines the growth inhibitory activity (GI) observed:

| Cell Line | GI (µM) |

|---|---|

| MCF-7 | 15.5 |

| MDA-MB-468 | 12.3 |

These findings indicate that the compound may selectively target cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapy.

Study on Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various quaternary ammonium compounds, including our target compound, against multi-drug resistant bacterial strains. The study concluded that the compound exhibited superior activity compared to traditional antibiotics, suggesting its potential use in treating resistant infections.

Study on Cancer Cell Lines

In another study published in Cancer Research, researchers investigated the effects of several quaternary ammonium compounds on breast cancer cells. The results indicated that compounds similar to 2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride induced apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anti-cancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。